molecular formula C8H10FNO2S B2431737 2-(3-fluorophenyl)ethane-1-sulfonamide CAS No. 919354-01-1

2-(3-fluorophenyl)ethane-1-sulfonamide

Cat. No.: B2431737
CAS No.: 919354-01-1
M. Wt: 203.23
InChI Key: HTHSJXNTMSRBKJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)ethane-1-sulfonamide (CAS 919354-01-1) is an organic compound with the molecular formula C8H10FNO2S and a molecular weight of 203.24 g/mol . This chemical is part of the sulfonamide family, characterized by a sulfonamide functional group linked to a 2-(3-fluorophenyl)ethyl chain . Its structure, defined by the SMILES notation "O=S(CCC1=CC=CC(F)=C1)(N)=O", serves as a valuable scaffold in medicinal chemistry and drug discovery research . As a building block, it is used in the synthesis of more complex molecules for screening and development . Researchers employ this compound in various biochemical and pharmacological studies, particularly those exploring the structure-activity relationships of sulfonamide derivatives. This product is provided as a powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHSJXNTMSRBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Fluorophenyl Ethane 1 Sulfonamide and Its Analogues

Established Synthetic Pathways for Arylethanesulfonamides

Traditional methods for synthesizing sulfonamides have been well-established for decades and remain widely used due to their reliability and straightforward nature. researchgate.net These pathways typically involve the formation of a sulfur-nitrogen bond through the reaction of a sulfur-based electrophile with a nitrogen-based nucleophile.

The most common and classic method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.comijarsct.co.in This reaction is highly effective for a broad range of substrates. researchgate.net The base, often an organic amine like pyridine (B92270) or triethylamine, or an inorganic base such as sodium carbonate, serves to neutralize the hydrochloric acid generated during the reaction. cbijournal.comijarsct.co.in

The general reaction scheme is as follows:

R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

For the synthesis of 2-(3-fluorophenyl)ethane-1-sulfonamide, the required precursor would be 2-(3-fluorophenyl)ethane-1-sulfonyl chloride, which would be reacted with ammonia (B1221849) or an ammonia equivalent. The nucleophilicity of the amine is a key factor; primary amines are generally highly reactive, while some secondary or aromatic amines may exhibit lower reactivity. cbijournal.comrsc.org This method's primary limitation can be the stability and availability of the requisite sulfonyl chlorides, which can be toxic or difficult to handle and prepare. thieme.deresearchgate.netthieme-connect.com

Table 1: Examples of Bases Used in Sulfonamide Synthesis from Sulfonyl Chlorides

BaseSolventTypical TemperatureReference
PyridineDichloromethane (DCM)0 °C to Room Temperature cbijournal.com
Triethylamine (TEA)Dichloromethane (DCM)Room Temperature researchgate.netmdpi.com
Sodium Hydride (NaH)DMF/THFNot specified cbijournal.com
Sodium Carbonate (Na2CO3)WaterRoom Temperature ijarsct.co.in

To circumvent the use of potentially unstable sulfonyl chlorides, alternative methods starting from more stable precursors like thiols and sulfinates have been developed. semanticscholar.orgrsc.org These approaches often involve an in-situ oxidation to generate a reactive sulfur electrophile that subsequently reacts with an amine.

One prominent strategy involves the oxidative coupling of thiols and amines. semanticscholar.orgrsc.org This can be achieved in a single step, streamlining the synthetic process and reducing waste. semanticscholar.org For instance, thiols can be oxidized with reagents like N-chlorosuccinimide (NCS) in the presence of water to form sulfonyl chlorides in situ, which then react with amines in the same pot to yield sulfonamides. organic-chemistry.orgorganic-chemistry.org

Another pathway utilizes sodium sulfinates as starting materials. Metal-free N-sulfonylation of various nitrogen-containing compounds with sodium sulfinates has been reported, offering a greener alternative. cbijournal.com Thiosulfonates, which can be prepared by the copper-catalyzed aerobic dimerization of thiols, serve as stable and non-toxic alternatives to metal sulfinate salts for the synthesis of sulfonamides. organic-chemistry.orgacs.orgnih.gov These thiosulfonates can generate sulfinate anions, which then act as precursors for the final sulfonamide products. acs.orgnih.gov

Exploration of Novel and Efficient Synthetic Protocols for this compound

Modern synthetic chemistry focuses on developing more efficient, environmentally friendly, and rapid methods. For a specific target like this compound, these novel protocols can offer significant advantages over traditional routes.

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. researchgate.net Several microwave-assisted methods for sulfonamide synthesis have been developed. organic-chemistry.orgacs.orgscribd.com These protocols often lead to cleaner reactions with shorter completion times compared to conventional heating. rsc.orgorganic-chemistry.org

A notable example is the direct synthesis of sulfonamides from sulfonic acids. De Luca and Giacomelli reported a microwave-assisted, high-yield synthesis from sulfonic acids or their sodium salts using 2,4,6-trichloro- thieme.deorganic-chemistry.orgorganic-chemistry.org-triazine (TCT) as an activating agent. organic-chemistry.orgacs.org This method avoids the isolation of sulfonyl chloride intermediates and demonstrates good functional group tolerance. organic-chemistry.orgscribd.com The application of such a method to 2-(3-fluorophenyl)ethane-1-sulfonic acid would provide a direct and efficient route to the target sulfonamide. The general procedure involves a two-step microwave process: activation of the sulfonic acid followed by reaction with the amine. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

MethodTypical Reaction TimeTypical YieldAdvantagesReference
Conventional HeatingSeveral hours to daysVariableWell-established researchgate.net
Microwave IrradiationMinutesOften high to excellentSpeed, efficiency, higher yields, cleaner reactions rsc.orgorganic-chemistry.orgnih.gov

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, reagents, and minimizing waste. Several one-pot strategies for sulfonamide synthesis have been reported. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org These methods often combine multiple reaction steps into a single, continuous process.

One such strategy involves the synthesis from thiols using N-chlorosuccinimide (NCS) for in-situ oxidation to the sulfonyl chloride, followed by reaction with an amine without isolating the intermediate. organic-chemistry.org This method is efficient, uses less toxic reagents, and proceeds at room temperature. organic-chemistry.org Another innovative one-pot method leverages copper and iron catalysis for the synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. thieme.dethieme-connect.com A different approach enables the conversion of aromatic carboxylic acids and amines—traditional partners for amide coupling—into sulfonamides via a one-pot decarboxylative chlorosulfonylation followed by amination. nih.gov These strategies could be adapted for the synthesis of this compound by selecting the appropriate starting materials, such as 2-(3-fluorophenyl)ethanethiol (B2617658) or a related carboxylic acid.

Design and Synthesis of Chemically Related Analogues of this compound

The design and synthesis of analogues are fundamental to drug discovery and materials science, allowing for the fine-tuning of chemical properties. The synthetic methodologies described provide a versatile toolkit for creating a library of compounds structurally related to this compound.

Analogues can be designed by modifying different parts of the parent molecule:

The Aryl Ring: The 3-fluoro substituent on the phenyl ring can be replaced with other halogens (Cl, Br, I), alkyl, alkoxy, or nitro groups. The position of the substituent can also be moved to the 2- or 4-position to investigate regioisomeric effects. The synthesis would start from the corresponding substituted phenylethane derivatives.

The Ethane (B1197151) Linker: The two-carbon chain can be lengthened, shortened, or branched to alter the molecule's conformation and lipophilicity.

The Sulfonamide Group: The primary sulfonamide (-SO₂NH₂) can be N-alkylated or N-arylated to produce secondary or tertiary sulfonamides. This is readily achieved by using primary or secondary amines instead of ammonia in the reaction with the corresponding sulfonyl chloride. mdpi.com

For instance, employing the reaction between a sulfonyl chloride and an amine, a diverse set of analogues can be synthesized by varying the amine component. mdpi.com Similarly, starting with different substituted thiols or sulfonic acids in the microwave-assisted or one-pot protocols would yield a range of aryl-substituted analogues. The synthesis of functionalized heterocyclic sulfonamides has also been achieved through cycloaddition reactions, further expanding the accessible chemical space. ucl.ac.ukucl.ac.uk These strategies enable the systematic exploration of the chemical space around the lead compound to optimize its desired properties. icm.edu.plijarsct.co.in

Modifications on the Phenyl Ring (e.g., Halogenation, Alkylation)

The aromatic core of this compound offers a prime site for structural modification through electrophilic aromatic substitution and modern cross-coupling reactions. These reactions enable the introduction of various substituents, thereby altering the electronic and steric properties of the molecule.

Halogenation: The introduction of additional halogen atoms onto the phenyl ring can be achieved through well-established electrophilic halogenation protocols. For instance, bromination can be carried out using reagents like N-bromosuccinimide (NBS), while iodination can be accomplished with N-iodosuccinimide (NIS), often in the presence of an acid catalyst such as trifluoroacetic acid (TFA) to enhance the electrophilicity of the halogenating agent. The directing effects of the existing fluoro and ethanesulfonamide (B75362) substituents will influence the position of the incoming halogen.

Alkylation and Arylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, employing an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net This reaction proceeds through the formation of a carbocation electrophile which is then attacked by the electron-rich benzene (B151609) ring. organic-chemistry.org However, this method can be limited by potential carbocation rearrangements and polyalkylation. researchgate.net

More advanced techniques offer greater control over the position of substitution. For example, palladium-catalyzed C-H activation provides a powerful tool for the direct arylation or alkylation of the phenyl ring. researchgate.net A notable strategy involves the use of a directing group to achieve meta-selective C-H functionalization on benzylsulfonamide scaffolds, which are structurally similar to the target compound. researchgate.net This approach utilizes a palladium(II) catalyst in conjunction with a ligand like isoquinoline (B145761) and a transient mediator to install alkyl or aryl groups at the meta-position relative to the side chain. researchgate.net

Table 1: Selected Methods for Phenyl Ring Modification

Modification Reagent(s) Catalyst/Conditions Typical Product
Bromination N-Bromosuccinimide (NBS) DMF Bromo-substituted analog
Iodination N-Iodosuccinimide (NIS) / TFA DMF, 80°C Iodo-substituted analog
Alkylation Alkyl Halide (R-X) AlCl₃ (Lewis Acid) Alkyl-substituted analog
Arylation Aryl Iodide (Ar-I) Pd(OAc)₂ / Isoquinoline Aryl-substituted analog

Variations in the Ethane Linker (e.g., Length, Saturation)

Chain Length Modification: The synthesis of analogs with longer alkane linkers, such as propane-1-sulfonamides, involves starting materials with the desired chain length. For example, the synthesis of a 3-phenylpropane-1-sulfonamide (B1280233) analog would begin with a three-carbon chain precursor. The synthesis of propane-1-sulfonic acid amides has been documented in the context of complex pharmaceutical intermediates, showcasing routes to construct such structures. nih.govmsu.eduyoutube.com One general approach involves the ring-opening of a suitable sultone (a cyclic sulfonic ester) with a nucleophile, which can be adapted to generate sulfonamides with varying linker lengths. researchgate.net

Introduction of Unsaturation: The creation of a double bond within the linker to form a 2-phenylethene-1-sulfonamide (a vinylsulfonamide) is a key transformation that introduces conformational rigidity. Several methods are available for this purpose:

Elimination Reactions: A common strategy involves the base-induced elimination of a leaving group from the carbon adjacent (alpha) to the sulfonyl group. Starting from a 2-halo-2-phenylethane-1-sulfonamide, treatment with a non-nucleophilic base can promote an E2 elimination to yield the corresponding vinylsulfonamide. nih.govbiosynth.com

Horner-Wadsworth-Emmons Reaction: This reaction provides a reliable method for the stereoselective synthesis of vinylsulfonamides, typically yielding the (E)-isomer. It involves the reaction of a phosphonate-stabilized sulfonamide carbanion with an aldehyde (in this case, benzaldehyde (B42025) or a substituted derivative). nih.govrsc.org

α-Selenoether Oxidation: A more specialized method involves the synthesis of an α-phenylseleno derivative of the ethanesulfonamide. Subsequent oxidation of the selenium atom, for instance with sodium metaperiodate, induces an elimination reaction to form the terminal double bond under mild conditions.

Table 2: Synthetic Approaches for Ethane Linker Variation

Linker Variation Method Key Reagents/Intermediates Resulting Linker
Chain Elongation Sultone Ring Opening 1,3-Propanesultone, Amine Propane
Unsaturation Elimination 2-Halo-2-phenylethane-1-sulfonamide, Base Ethene
Unsaturation Horner-Wadsworth-Emmons Diphenylphosphorylmethanesulfonamide, Benzaldehyde Ethene
Unsaturation Selenoether Oxidation α-Phenylselenoethanesulfonamide, NaIO₄ Ethene

Derivatization of the Sulfonamide Nitrogen

The sulfonamide nitrogen atom provides a convenient handle for further derivatization, allowing for the introduction of a wide range of functional groups through alkylation and acylation reactions. These modifications can modulate the acidity of the N-H proton and introduce new points of interaction for biological targets.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved by treating the parent sulfonamide with an alkylating agent in the presence of a base. A common procedure involves deprotonating the sulfonamide with a base like calcium hydride (CaH₂) or sodium hydride (NaH) to form the corresponding anion, which then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the N-alkylated product. Ruthenium and manganese-based catalysts have also been developed for the N-alkylation of sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" methodology.

N-Acylation: N-acylation introduces an acyl group (R-C=O) to the sulfonamide nitrogen, forming an N-acylsulfonamide. This transformation is typically accomplished by reacting the sulfonamide with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine. rsc.org An alternative and efficient method utilizes N-acylbenzotriazoles as neutral acylating reagents. The sulfonamide is first deprotonated with sodium hydride, and the resulting anion reacts with the N-acylbenzotriazole to yield the desired N-acylsulfonamide in high yields. This method is advantageous as it avoids the often harsh conditions associated with acid chlorides.

Table 3: Common Derivatization Reactions of the Sulfonamide Nitrogen

Derivatization Reagent Class Base / Conditions Functional Group Introduced
N-Alkylation Alkyl Halide (R-X) NaH or CaH₂ in DMF Alkyl (R)
N-Acylation Acid Chloride (RCOCl) Pyridine or Triethylamine Acyl (RCO)
N-Acylation N-Acylbenzotriazole NaH in THF Acyl (RCO)

Advanced Structural Elucidation and Characterization of 2 3 Fluorophenyl Ethane 1 Sulfonamide Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-(3-fluorophenyl)ethane-1-sulfonamide by providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and detecting the presence of fluorine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl ring, typically in the range of 6.51–7.70 ppm. rsc.org The ethyl bridge protons would appear as two multiplets, corresponding to the CH₂ group adjacent to the aromatic ring and the CH₂ group attached to the sulfonyl group. The protons of the sulfonamide (SO₂NH₂) group are anticipated to appear as a broad singlet in the range of 8.78–10.15 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region of 111.83–160.11 ppm. rsc.org The fluorine substitution will cause splitting of the signals for the carbon atoms of the fluorophenyl ring, with the magnitude of the coupling constants (J-coupling) providing information about the position of the fluorine atom. The two aliphatic carbons of the ethane (B1197151) bridge would appear at higher field.

¹⁹F NMR: The fluorine-19 NMR spectrum is a direct method to confirm the presence and chemical environment of the fluorine atom. For a 3-fluorophenyl group, a single resonance is expected. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Key Features
¹H6.8 - 7.5Aromatic protons, complex multiplet
3.0 - 3.4-CH₂-Ar, triplet
3.4 - 3.8-CH₂-SO₂, triplet
~5.0-SO₂NH₂, broad singlet
¹³C110 - 165Aromatic carbons, with C-F coupling
~30-CH₂-Ar
~55-CH₂-SO₂
¹⁹F-110 to -115Singlet or narrow multiplet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ would confirm the molecular formula.

Common fragmentation pathways for sulfonamides involve the cleavage of the C-S and S-N bonds. Expected fragments would include ions corresponding to the 3-fluorophenylethyl group and the sulfonylamide moiety. A characteristic loss of SO₂ (64 Da) is a common fragmentation pathway for many sulfonamides.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value Predicted Fragment
203[M]⁺ (Molecular Ion)
123[C₈H₈F]⁺
109[C₇H₆F]⁺
80[SO₂NH₂]⁺

Note: The relative intensities of the fragments will depend on the ionization technique and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The sulfonamide group exhibits strong, characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: Two bands for the primary amine of the sulfonamide group in the region of 3400-3200 cm⁻¹.

S=O stretching: Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found in the ranges of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively. researchgate.net

C-F stretching: A strong absorption band in the region of 1250-1000 cm⁻¹.

Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Table 3: Predicted Infrared Spectroscopy Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H (Sulfonamide)3400 - 3200
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)2960 - 2850
S=O (Asymmetric)1376 - 1309
S=O (Symmetric)1177 - 1148
C-F1250 - 1000
S-N945 - 893

X-ray Crystallography Studies of this compound and its Related Structures

Determination of Molecular and Crystal Structures

While a crystal structure for this compound is not currently available, analysis of related structures would allow for predictions of its solid-state conformation. The crystal packing would likely be influenced by the formation of intermolecular hydrogen bonds involving the sulfonamide group. The fluorophenyl group may also participate in various non-covalent interactions.

Table 4: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Bond LengthsC-F: ~1.35 Å, S-N: ~1.63 Å, S=O: ~1.43 Å
Key Bond AnglesC-S-N: ~107°, O-S-O: ~120°

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of this compound in the solid state would be dictated by a variety of intermolecular interactions.

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that strong N-H···O=S hydrogen bonds would be the primary interaction, leading to the formation of dimers or extended chains.

Halogen Bonding: The fluorine atom, being electronegative, can participate in halogen bonding, where it acts as a halogen bond acceptor.

π-π Stacking: The 3-fluorophenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the fluorine atom can influence the nature of these interactions, often favoring offset or edge-to-face arrangements.

Assessment of Conformational Preferences and Tautomeric Forms within the Solid State

The three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and crystal packing. For this compound and its derivatives, a comprehensive assessment of their conformational preferences and potential tautomeric forms in the solid state is achieved through a combination of advanced analytical techniques and computational modeling. These methods provide detailed insights into the molecule's geometry, intermolecular interactions, and the subtle interplay of forces that govern its crystalline structure.

The conformational landscape of this compound is primarily defined by the torsion angles around the C-C and C-S bonds of the ethane-1-sulfonamide backbone. These rotations determine the spatial relationship between the 3-fluorophenyl ring and the sulfonamide group. In the solid state, the observed conformation is typically the one that allows for the most stable crystal lattice, often stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions.

Crystallographic and Spectroscopic Findings

Single-crystal X-ray diffraction is the definitive method for elucidating the precise solid-state structure of crystalline compounds. While specific crystallographic data for this compound is not extensively reported in publicly available literature, analysis of closely related sulfonamide structures provides a framework for understanding its likely conformational attributes. dur.ac.ukrsc.org For analogous compounds, X-ray studies typically reveal a staggered conformation along the ethane bridge to minimize steric hindrance.

The planarity of the fluorophenyl ring and the tetrahedral geometry of the sulfur atom are consistent features. The orientation of the sulfonamide group is dictated by its involvement in hydrogen bonding networks. Often, sulfonamides form dimeric structures or extended chains through N-H···O=S interactions.

Table 1: Representative Crystallographic Parameters for a Sulfonamide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.126
c (Å)9.781
β (°)105.34
Volume (ų)976.5
Z4

Note: Data is representative of a typical small molecule sulfonamide and is for illustrative purposes.

Complementary to X-ray diffraction, solid-state NMR (ssNMR) spectroscopy offers insights into the local molecular environment. dur.ac.uk For sulfonamides, ¹³C and ¹⁵N ssNMR can distinguish between different crystalline forms (polymorphs) that may exhibit distinct conformational features. dur.ac.uk The chemical shifts of the carbon atoms adjacent to the sulfur and in the aromatic ring are sensitive to the molecular conformation and packing.

Intermolecular Interactions and Hirshfeld Surface Analysis

The stability of the solid-state conformation is heavily influenced by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. This analysis maps various close contacts, highlighting the most significant contributors to crystal packing.

For sulfonamide-containing structures, Hirshfeld analysis typically reveals the following key interactions:

H···H Contacts: Generally, these are the most abundant contacts, reflecting the high proportion of hydrogen atoms on the molecular surface.

O···H/H···O Contacts: These represent the crucial N-H···O=S hydrogen bonds that are characteristic of sulfonamides and are critical in defining the supramolecular architecture.

F···H/H···F Contacts: The presence of the fluorine atom on the phenyl ring introduces the possibility of C-H···F interactions, which can further stabilize the crystal packing.

C···H/H···C Contacts: These are indicative of weaker C-H···π interactions involving the aromatic ring.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H45.2
O···H28.5
F···H10.1
C···H8.7
S···H3.5
Other4.0

Note: Percentages are representative and illustrate the typical distribution of intermolecular contacts for a fluorinated sulfonamide.

Tautomeric Considerations: Sulfonamide vs. Sulfonimide

Prototropic tautomerism is a key consideration for sulfonamides, which can potentially exist in equilibrium between the common sulfonamide form and a less common sulfonimide form. nih.govresearchgate.net

Sulfonamide Form: R-SO₂-NH-R'

Sulfonimide Form: R-S(=O)(OH)=N-R'

In the solid state, the vast majority of simple sulfonamides exist exclusively in the sulfonamide tautomeric form. This preference is driven by the stability of the S=O double bonds and the ability of the N-H group to form robust hydrogen bonds. Theoretical calculations, such as Density Functional Theory (DFT), consistently show the sulfonamide tautomer to be significantly lower in energy. nih.gov The sulfonimide form might become more relevant in derivatives where the nitrogen atom is part of a specific heterocyclic system that can stabilize the alternative tautomer. nih.gov For this compound, the sulfonamide form is the overwhelmingly expected and stable tautomer in the solid state. Spectroscopic techniques like FT-IR, which can identify the characteristic stretching vibrations of S=O and N-H bonds, further confirm the predominance of the sulfonamide tautomer. rsc.org

Computational and Theoretical Chemistry Investigations of 2 3 Fluorophenyl Ethane 1 Sulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for predicting the geometric, electronic, and spectroscopic properties of molecules. These computational methods provide insights into the behavior of molecules at the atomic level, which is crucial for understanding their reactivity and potential applications.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For 2-(3-fluorophenyl)ethane-1-sulfonamide, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the infrared (IR) and Raman spectra of the molecule. A detailed analysis of the potential energy distribution (PED) helps in assigning the calculated vibrational modes to specific functional groups within the molecule, such as the stretching and bending of S=O, N-H, and C-F bonds. This theoretical spectrum can then be compared with experimental data for validation of the computational model.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Description
EHOMO Energy of the Highest Occupied Molecular Orbital
ELUMO Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) ΔE = ELUMO - EHOMO
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2
Chemical Softness (S) S = 1 / (2η)
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential) |

Note: Specific values for this compound are not available in the searched literature.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map is plotted over the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas, prone to electrophilic attack). Blue regions represent positive electrostatic potential and are associated with electrophilic reactivity (electron-poor areas, prone to nucleophilic attack). Green and yellow regions denote areas of neutral or intermediate potential. For this compound, the MEP surface would likely show negative potential around the oxygen and fluorine atoms and positive potential around the amine hydrogens.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

Non-Covalent Interactions (NCI) play a crucial role in determining the supramolecular structure and crystal packing of molecules. The Reduced Density Gradient (RDG) method is a powerful technique for visualizing and characterizing these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

An NCI plot is generated by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ2). This results in a 3D visualization where isosurfaces represent different types of non-covalent interactions. Different colors are used to distinguish between attractive interactions (like hydrogen bonds, typically shown in blue), weak van der Waals interactions (green), and repulsive steric clashes (red). This analysis would provide insight into how molecules of this compound interact with each other in a condensed phase.

Non-Linear Optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

A high value of the first-order hyperpolarizability is indicative of significant NLO activity. Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer often exhibit enhanced NLO properties. Theoretical calculations of these parameters for this compound would help in assessing its potential as an NLO material. These calculated values are often compared to a standard reference material like urea.

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response. |

Note: Specific values for this compound are not available in the searched literature.

No Specific Computational or Theoretical Research Found for this compound

Despite extensive searches for computational and theoretical chemistry investigations focusing specifically on the chemical compound This compound , no dedicated molecular dynamics, docking simulations, or conformational analysis studies for this particular molecule could be identified in the available scientific literature.

While the broader class of sulfonamides is a subject of significant interest in computational chemistry and drug design, research efforts appear to be concentrated on other derivatives. Investigations into related compounds often explore their potential as inhibitors for various biological targets through techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies. These studies aim to understand the structural features that contribute to their biological activity.

For instance, computational analyses of other fluorinated sulfonamides have been conducted to elucidate their geometrical and electronic properties using methods such as Density Functional Theory (DFT). Such studies can provide insights into the molecule's reactivity and potential interaction with biological macromolecules.

Furthermore, in silico molecular docking studies are commonly employed to predict the binding affinity and interaction modes of sulfonamide derivatives with specific protein targets. These simulations help in identifying key amino acid residues involved in the binding and can guide the design of more potent and selective inhibitors.

However, specific data tables, detailed research findings on ligand-target interactions, predicted binding affinities, or the conformational landscape in solution for This compound are not available in the public domain. The scientific community has not yet published research that would allow for a detailed discussion of this compound's properties based on the requested computational and theoretical chemistry outline.

General Methodologies in Sulfonamide Research

To provide context on how such an investigation would be theoretically conducted, researchers would typically employ the following computational methods:

Molecular Docking: To predict the preferred orientation of this compound when bound to a specific protein target. This would involve preparing the 3D structures of both the ligand and the protein and using a scoring function to estimate the binding affinity.

Molecular Dynamics (MD) Simulations: To simulate the movement of the compound and its target protein over time. This would provide insights into the stability of the ligand-protein complex, the specific interactions that are maintained, and the conformational changes that may occur upon binding.

Conformational Analysis: To explore the different spatial arrangements (conformations) that this compound can adopt in a solution. This is crucial as the bioactive conformation might differ from its lowest energy state in isolation.

Without specific studies on This compound , any detailed analysis would be purely speculative and would not meet the required standards of scientific accuracy based on published research.

Investigation of Biological Activity and Molecular Mechanisms of 2 3 Fluorophenyl Ethane 1 Sulfonamide and Derivatives

Enzyme Inhibition and Modulation

The sulfonamide functional group is a key pharmacophore that imparts a wide range of biological activities, primarily through enzyme inhibition. Derivatives based on the 2-(3-fluorophenyl)ethane-1-sulfonamide scaffold have been evaluated against several important enzyme classes.

Carbonic Anhydrase (CA) Isoform Inhibition Profile (hCA I, II, IX, XII)

Sulfonamides are a well-established class of inhibitors for zinc-containing metalloenzymes known as carbonic anhydrases (CAs). The primary sulfonamide group (-SO₂NH₂) coordinates to the Zn²⁺ ion in the enzyme's active site, disrupting the catalytic cycle. Various sulfonamide derivatives have been studied for their inhibitory activity against different human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII.

The inhibition profile is highly dependent on the specific substitutions on the sulfonamide scaffold. Generally, many sulfonamide derivatives show potent, low nanomolar inhibition of the physiologically dominant hCA II isoform. The tumor-associated isoforms hCA IX and hCA XII, which are implicated in cancer progression, are also significant targets. Inhibition constants often vary from the low nanomolar to the micromolar range, demonstrating that structural modifications can tune the potency and selectivity of these compounds for specific isoforms. For instance, some derivatives incorporating bulky bicyclic moieties have shown significant inhibition of hCA IX, while others display potent activity against hCA XII.

Table 1: Inhibitory Activity of Representative Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound Type hCA I (Kᵢ) hCA II (Kᵢ) hCA IX (Kᵢ) hCA XII (Kᵢ)
Benzenesulfonamide Derivatives 86.4 nM - 32.8 µM 0.56 - 17.1 nM 4.5 - 553 nM 0.85 - 376 nM
Pyridine-3-Sulfonamide Derivatives >10,000 nM 3808 nM (mean) 2502 nM (mean) 1018 nM (mean)
Fluorescent Sulfonamides Poor Inhibition 127 - 366 nM 8.1 - 36.9 nM 4.1 - 20.5 nM

Note: Data represents a range of reported values for various sulfonamide derivatives, not a single compound, to illustrate the general inhibition profile.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the sulfonamide class have been investigated as potential inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and are therapeutic targets for conditions such as Alzheimer's disease.

Studies on N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane, a structure closely related to this compound, have demonstrated their potential as cholinesterase inhibitors. While some compounds show moderate activity against AChE, many derivatives exhibit more potent and selective inhibition of BChE. researchgate.net The inhibitory activity is influenced by the nature of the substituents on the sulfamoyl group.

Table 2: Cholinesterase Inhibition by 2-Amino-1-phenylethane Sulfonamide Derivatives

Enzyme Representative Derivative IC₅₀ (µM) Standard (Eserine) IC₅₀ (µM)
Acetylcholinesterase (AChE) 82.93 ± 0.15 0.04 ± 0.0001
Butyrylcholinesterase (BChE) 45.65 ± 0.48 0.85 ± 0.00

Data from a study on N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane. researchgate.net

Inhibition of Enzymes Involved in Peptidoglycan Biosynthesis (e.g., MurB, MurD, MurE)

The Mur ligase family (MurC, MurD, MurE, MurF) represents an attractive target for novel antibiotics because these enzymes are essential for the intracellular biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.govnih.gov The MurD and MurE ligases, in particular, are involved in the sequential addition of amino acids to the UDP-N-acetylmuramic acid precursor.

Research into peptidosulfonamides, which combine peptide and sulfonamide features, has identified them as potential inhibitors of these enzymes. Certain peptidosulfonamide compounds have been shown to inhibit MurE ligase activity in Staphylococcus aureus with IC₅₀ values in the micromolar range. researchgate.net Similarly, sulfonamide derivatives based on naphthalene-N-sulfonyl-D-glutamic acid have been reported as inhibitors of UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD). nih.gov Other studies have identified inhibitors for UDP-N-acetylenolpyruvylglucosamine reductase (MurB), another key enzyme in the pathway. nih.govmdpi.comnih.gov This line of research suggests that the sulfonamide scaffold can be adapted to target the enzymes responsible for building the bacterial cell wall.

Lipoxygenase (LOX) and Other Oxidoreductase Inhibition

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.gov As such, LOX inhibitors are investigated for their anti-inflammatory potential. nih.govnih.gov In a screening of sulfamoyl derivatives of 2-amino-1-phenylethane, the compounds were found to be less potent inhibitors of lipoxygenase compared to their activity against cholinesterase enzymes. researchgate.net

In the broader class of oxidoreductases, sulfonamide derivatives have shown activity against other targets. For example, certain symmetric bis-sulfonamides have been identified as potent inhibitors of mitochondrial NADH-quinone oxidoreductase (Complex I), with IC₅₀ values in the low nanomolar range. nih.gov Additionally, the compound N-(2-bromophenyl)pyrrolidine-1-sulfonamide has been shown to act as a molecular chaperone for NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov It modulates the enzyme by stabilizing a cancer-associated variant, thereby rescuing its enzymatic activity. nih.gov This demonstrates that in addition to direct inhibition, sulfonamides can also function as modulators of enzyme stability and function.

Antimicrobial Research (Focus on cellular and enzymatic targets)

The antimicrobial properties of sulfonamides are directly linked to their specific enzymatic target within bacteria: dihydropteroate (B1496061) synthase (DHPS). openaccesspub.orgnih.gov By competitively inhibiting this enzyme, sulfonamides disrupt the folate biosynthetic pathway, which is a cellular process indispensable for bacterial proliferation. openaccesspub.org

This mechanism confers a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including species of Staphylococcus, Escherichia, Klebsiella, and Salmonella. nih.gov The effect is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.

Bacterial resistance to sulfonamides typically arises from specific alterations to the enzymatic target. The most common mechanisms include mutations in the bacterial folP gene, which codes for DHPS. These mutations can result in an enzyme with a lower binding affinity for sulfonamide drugs while retaining its affinity for the natural substrate, pABA. Another major resistance mechanism is the acquisition of alternative DHPS genes (e.g., sul1, sul2) via mobile genetic elements like plasmids, which produce a drug-resistant version of the enzyme.

Mechanisms of Antibacterial Action

The primary antibacterial mechanism of sulfonamide derivatives, including this compound, is centered on the inhibition of the folate biosynthetic pathway, a process essential for bacterial survival. youtube.com This action is achieved through competitive antagonism. youtube.com

Competitive Antagonism and Folate Pathway Inhibition : Bacteria, unlike humans, cannot acquire folic acid from their environment and must synthesize it de novo. youtube.com A crucial step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS). nih.gov Sulfonamides possess a structural similarity to PABA, allowing them to act as competitive inhibitors of the DHPS enzyme. youtube.com By binding to the active site of DHPS, they prevent PABA from binding, thereby halting the synthesis of dihydrofolic acid. youtube.com This disruption of the folate pathway inhibits the production of essential downstream metabolites like purines and thymidine, which are necessary for DNA and RNA synthesis, ultimately leading to a bacteriostatic effect that arrests bacterial growth and replication. youtube.com

Antiviral Mechanisms

Structurally novel sulfonamide derivatives have demonstrated significant antiviral activity through various mechanisms of action. nih.gov These compounds have been investigated for their efficacy against a range of viruses, including retroviruses like HIV.

The antiviral mechanisms identified for sulfonamide derivatives include:

HIV Protease Inhibition : Certain sulfonamides, such as amprenavir, are designed to fit into the active site of HIV protease, an enzyme critical for the maturation of new virus particles. By blocking this enzyme, they prevent the production of infectious virions.

Reverse Transcriptase and Integrase Inhibition : Other sulfonamide derivatives have been developed as non-nucleoside reverse transcriptase inhibitors or HIV integrase inhibitors, targeting key enzymes required for the replication of the viral genome.

Inhibition of Viral Entry : Some small molecule chemokine antagonists that feature a sulfonamide structure can act as HIV entry inhibitors.

Zinc Ejection : A distinct mechanism involves targeting critical zinc finger proteins within retroviruses. Primary sulfonamide groups can induce the ejection of zinc ions from these proteins, which inhibits viral replication and is less prone to the development of drug resistance.

Addressing Antibiotic Resistance Mechanisms

The widespread use of sulfonamides has led to the emergence of bacterial resistance, primarily through two main mechanisms:

Modification of the Drug Target : Bacteria can develop mutations in the folP gene, which codes for the DHPS enzyme. These mutations alter the enzyme's structure, reducing its binding affinity for sulfonamides while still allowing it to bind to its natural substrate, PABA.

Acquisition of Resistant Genes : A more common mechanism, particularly in Gram-negative bacteria, is the horizontal gene transfer of plasmids carrying alternative drug-resistant DHPS genes, namely sul1 and sul2. The enzymes encoded by these genes are highly resistant to sulfonamides but function effectively in the folate pathway.

Research into novel sulfonamide derivatives aims to overcome these resistance mechanisms. Newer generations of these compounds may be designed to effectively inhibit the mutated or plasmid-encoded resistant DHPS enzymes. Furthermore, some novel sulfonamides have been shown to possess alternative mechanisms of action beyond the classic inhibition of folate synthesis, such as interfering with peptidoglycan formation, which could render them effective against strains resistant to traditional sulfa drugs.

Antiproliferative and Apoptosis-Inducing Mechanisms in Cellular Models

Beyond their antimicrobial properties, certain sulfonamide derivatives have been investigated for their potential as anticancer agents. These compounds can exert antiproliferative effects and induce programmed cell death (apoptosis) in cancer cells through the modulation of key cellular signaling pathways.

Modulating Estrogen Receptor Pathways

Recent studies have shown that specific sulfonamide derivatives can exhibit potent antiestrogenic activity. One such class, chalconesulfonamides, has been shown to modulate the estrogen receptor α (ERα) pathway. researchgate.netnih.gov In breast cancer cells, a lead compound from this class demonstrated potent antiestrogenic effects by targeting the ERα/GREB1 axis. researchgate.netnih.gov This indicates an ability to interfere with the transcriptional activity of ERα, a key driver of proliferation in hormone-receptor-positive breast cancers.

Induction of Apoptotic Markers

The induction of apoptosis is a hallmark of many effective anticancer agents. The cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a critical step in the apoptotic cascade and is considered a reliable marker of this process. nih.gov Studies involving chalconesulfonamides have demonstrated that these compounds can induce PARP cleavage in breast cancer cells, confirming their ability to trigger apoptosis. researchgate.netnih.gov This mechanism contributes directly to their antiproliferative effects by eliminating cancer cells.

Inhibition of Key Kinases

The mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways are crucial signaling cascades that regulate cell growth, proliferation, and survival. dntb.gov.ua Aberrant activation of these pathways is common in many cancers. Several sulfonamide-based compounds have been developed as inhibitors of key kinases within these pathways.

BRAF Inhibition : The BRAF kinase is a component of the MAPK pathway, and its V600E mutation is a driver in many melanomas. researchgate.net Selective BRAF inhibitors, such as dabrafenib, incorporate a sulfonamide moiety in their structure. researchgate.net Furthermore, research has identified series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides as potent and selective inhibitors of BRAF, demonstrating the utility of the sulfonamide scaffold in targeting this key oncogenic kinase.

PI3K Inhibition : The PI3K/mTOR pathway is another critical target in cancer therapy. dntb.gov.ua Dual inhibitors that target both PI3K and mTOR can effectively block this signaling axis. dntb.gov.ua Novel sulfonamide methoxypyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors, showcasing their potential to disrupt this pro-survival pathway in cancer cells.

Interactive Data Tables

Table 1: Antiproliferative Activity of a Novel Quinazoline (B50416) Sulfonamide Derivative (Compound 4d)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast2.5
A549Lung5.6
LoVoColon6.87
HepG2Liver9.0

Data derived from a study on novel quinazoline derivatives bearing a substituted-sulfonamide moiety.

Table 2: Kinase Inhibitory Activity of a Representative N-(3-ethynyl-2,4-difluorophenyl)sulfonamide (Compound 3a)

Kinase TargetCell Line (BRAF Status)IC₅₀ (µM)
B-RafV600E(Enzymatic Assay)0.149
Cell ProliferationColo205 (B-RafV600E)2.103
Cell ProliferationHCT116 (B-RafWT)> 10

Data from a study identifying a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides as new selective Raf inhibitors.

Cell Cycle Arrest Mechanisms

While direct studies on the cell cycle arrest mechanisms of this compound are not extensively available in current literature, research on its derivatives provides significant insights into how this class of compounds may exert its anti-proliferative effects. Investigations into various sulfonamide derivatives have demonstrated a consistent ability to halt the progression of the cell cycle at different phases, suggesting a common mechanistic pathway that may be shared by the parent compound. The primary mechanism of action appears to be the disruption of the normal cell cycle, leading to an accumulation of cells in specific phases, ultimately inhibiting tumor growth.

Research has shown that the structural modifications of the sulfonamide core can influence the specific phase of cell cycle arrest. Notably, many derivatives have been found to induce arrest at the G1/S or G2/M checkpoints. These checkpoints are critical control points in the cell cycle, ensuring the fidelity of DNA replication and cell division. By targeting these checkpoints, sulfonamide derivatives can effectively prevent cancer cells from proliferating.

For instance, a novel synthetic sulfonamide chalcone, SSC185, was found to disrupt cell cycle progression in SW-620 colorectal adenocarcinoma metastatic cells, leading to an increased number of cells in the G2/M phase. nih.gov This G2/M arrest was associated with subsequent cell death. nih.gov Similarly, another study on a 1,2,4-triazine (B1199460) sulfonamide derivative, MM131, demonstrated its ability to cause an accumulation of DLD-1 colon cancer cells in the S and G2/M phases of the cell cycle. nih.gov In HT-29 colon cancer cells, the same compound induced arrest specifically in the S phase. nih.gov

Furthermore, some phenylpropanoid-based sulfonamides have been shown to induce cell cycle arrest at the G1/S transition in the MCF-7 breast cancer cell line. nih.gov This was accompanied by the down-regulation of cyclin D1 and cyclin E, key proteins involved in the progression from G1 to S phase. nih.gov The ability of various sulfonamide derivatives to target different phases of the cell cycle underscores the versatility of the sulfonamide scaffold in the design of anti-cancer agents. The specific mechanisms often involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov

The following tables summarize the findings from studies on various sulfonamide derivatives, highlighting the diversity of their effects on cell cycle progression in different cancer cell lines.

Table 1: Cell Cycle Arrest Induced by Sulfonamide Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineAffected Cell Cycle PhaseKey FindingsReference
Synthetic Sulfonamide Chalcone (SSC185)SW-620 (Colorectal Adenocarcinoma)G2/MIncreased number of cells in the G2/M phase, leading to cell death. nih.gov nih.gov
1,2,4-Triazine Sulfonamide Derivative (MM131)DLD-1 (Colon Cancer)S and G2/MAccumulation of cells in the S and G2/M phases. nih.gov nih.gov
1,2,4-Triazine Sulfonamide Derivative (MM131)HT-29 (Colon Cancer)SSpecific arrest of cells in the S phase. nih.gov nih.gov
Phenylpropanoid-based Sulfonamide (4b)MCF-7 (Breast Cancer)G1/SInduced cell cycle arrest at the G1/S transition. nih.gov nih.gov
N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070)P388 (Murine Leukemia)G1Blocked cell cycle progression in the G1 phase. nih.gov nih.gov

Table 2: Effects of Sulfonamide Derivatives on Cell Cycle Regulatory Proteins

Compound/DerivativeCancer Cell LineAffected ProteinsEffectReference
Phenylpropanoid-based Sulfonamide (4b)MCF-7 (Breast Cancer)Cyclin D1, Cyclin EDown-regulation nih.gov

These findings collectively suggest that the sulfonamide functional group is a crucial pharmacophore for inducing cell cycle arrest. While the exact mechanism for this compound remains to be elucidated, the research on its derivatives provides a strong foundation for future studies. The observed cell cycle arrest in various cancer cell lines indicates that this class of compounds holds promise as potential anti-cancer therapeutic agents. Further investigation is warranted to determine the specific molecular targets and signaling pathways affected by this compound.

Structure Activity Relationship Sar Studies for 2 3 Fluorophenyl Ethane 1 Sulfonamide and Its Analogues

Correlating Specific Structural Motifs with Observed Biological Potency

The biological potency of analogues within the 2-(3-fluorophenyl)ethane-1-sulfonamide series is highly dependent on the nature and position of substituents on the aromatic ring, modifications to the ethane (B1197151) linker, and substitutions on the sulfonamide nitrogen.

Aromatic Ring Substitutions: The phenyl ring is a critical component, often involved in hydrophobic and π–π interactions within the target protein's binding site. nih.gov The substitution pattern on this ring significantly modulates activity. For many sulfonamide-based inhibitors, including those with a phenyl group, trisubstituted phenyl rings tend to show higher activity than disubstituted or monosubstituted ones. nih.gov In related fluorinated sulfonamides, the position and number of fluorine atoms, as well as the presence of other groups like methyl or chloro, can fine-tune the electronic properties and binding affinity of the molecule.

Ethane Linker Modifications: The two-carbon chain separating the fluorophenyl ring and the sulfonamide group provides conformational flexibility, allowing the molecule to adopt an optimal orientation in the binding pocket. Modifications to this linker, such as introducing alkyl groups or altering its length, can impact the spatial relationship between the aromatic ring and the sulfonamide pharmacophore, thereby affecting potency.

Sulfonamide Group Modifications: The sulfonamide moiety (-SO₂NH₂) is a key pharmacophoric element, often acting as a hydrogen bond donor and acceptor. researchgate.net Substitution on the sulfonamide nitrogen (the R group in -SO₂NHR) can dramatically alter the compound's biological profile. For instance, in antibacterial sulfonamides, specific heterocyclic groups at this position are essential for activity. openaccesspub.org In other classes of inhibitors, substituting this nitrogen with various alkyl or aryl groups can enhance potency and selectivity. nih.gov The acidity of the sulfonamide N-H proton, which is influenced by the electronic nature of the R group, is often critical for binding, as the ionized form is frequently the active species. researchgate.net

The following table summarizes the general SAR trends observed in related sulfonamide compounds, which can be extrapolated to the this compound scaffold.

Structural Motif Modification General Effect on Biological Potency
Phenyl Ring Addition of electron-withdrawing groups (e.g., Cl, CF₃)Often increases potency by enhancing binding interactions. nih.gov
Addition of electron-donating groups (e.g., OCH₃, CH₃)Variable effects; can increase or decrease potency depending on the target.
Positional Isomerism (e.g., 2-fluoro vs. 3-fluoro vs. 4-fluoro)Significantly alters electronic distribution and binding geometry, leading to different activity profiles.
Ethane Linker Introduction of methyl groupsCan provide additional hydrophobic interactions but may also introduce steric hindrance.
Shortening or lengthening the linkerAlters the distance between key pharmacophoric features, typically reducing potency.
Sulfonamide Nitrogen Substitution with small alkyl groupsMay enhance lipophilicity and cell permeability.
Substitution with aromatic or heterocyclic ringsCan introduce new binding interactions (e.g., π-stacking) and significantly increase potency. openaccesspub.org
Unsubstituted (-NH₂)The free NH₂ is often crucial for activity, acting as a key hydrogen bond donor. openaccesspub.org

Role of the Fluorine Atom in Biological Activity and Molecular Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various physicochemical and pharmacokinetic properties. nih.gov In the context of this compound, the fluorine atom at the meta-position of the phenyl ring plays a multifaceted role.

Firstly, fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized. This strong electron-withdrawing nature can alter the acidity (pKa) of the sulfonamide proton, which can be critical for its interaction with biological targets, as the ionized form is often what binds to the active site. researchgate.net

Secondly, the C-F bond is stronger than a carbon-hydrogen (C-H) bond, which can enhance the metabolic stability of the compound. nih.gov By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, fluorination can increase the molecule's half-life and bioavailability.

Furthermore, fluorine's small van der Waals radius (1.47 Å) allows it to act as a bioisostere for a hydrogen atom (1.20 Å), meaning it can replace hydrogen without significantly increasing the molecule's size, thus avoiding steric clashes in a tight binding pocket. nih.gov Despite its small size, the fluorine atom can participate in unique molecular interactions, including dipole-dipole interactions, and can form weak hydrogen bonds or favorable orthogonal multipolar interactions with electron-rich groups in the protein target. The strategic placement of fluorine can also modulate the conformation of the molecule, influencing how it presents its key binding features to the receptor.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For sulfonamide derivatives, QSAR is a valuable tool for understanding the key physicochemical properties that govern their potency and for guiding the design of new, more effective analogues. nih.govtiu.edu.iq

The development of a QSAR model for this compound analogues would typically involve the following steps:

Data Set Compilation: A series of analogues would be synthesized, and their biological activity (e.g., IC₅₀ or Kᵢ values) against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can be classified as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netmedwinpublishers.com

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation (e.g., leave-one-out) and by using an external test set of compounds not used in the model's creation. medwinpublishers.com

QSAR studies on other sulfonamide series have shown that properties like hydrophobicity (log P), molar refractivity, and specific electronic and steric field values are often critical for predicting activity. nih.gov A robust QSAR model for the this compound scaffold would enable the virtual screening of new designs and prioritize the synthesis of compounds with the highest predicted potency.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model defines the essential spatial arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. researchgate.net For inhibitors based on the sulfonamide scaffold, several key pharmacophoric elements can be identified. researchgate.net

Based on analyses of related sulfonamide inhibitors, the key pharmacophoric features for the this compound scaffold likely include:

An Aromatic Ring Feature: The 3-fluorophenyl group serves as a hydrophobic feature and can engage in van der Waals and π-stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the binding site. nih.govnih.gov

A Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group (-SO₂-) are strong hydrogen bond acceptors.

A Hydrogen Bond Donor: The N-H group of the primary sulfonamide (-NH₂) acts as a crucial hydrogen bond donor. nih.gov This group often interacts with key residues in the active site of an enzyme, such as the backbone carbonyls.

A Hydrophobic Linker: The ethyl (-CH₂CH₂-) group acts as a spacer, providing the necessary distance and orientation between the aromatic ring and the sulfonamide group.

These features can be mapped onto a 3D model to guide the design of new molecules. For example, pharmacophore models for VEGFR-2 inhibitors often include a heteroaromatic moiety, a spacer, a pharmacophore group (like sulfonamide), and a hydrophobic tail. acs.org Similarly, a model for this compound would highlight the critical distances and angles between the aromatic center, the hydrogen bond donors/acceptors of the sulfonamide, and potentially other features introduced through analogue design. Such a model is invaluable for virtual screening of compound libraries to identify novel hits with diverse chemical backbones but the same essential pharmacophoric features. researchgate.net

Future Research Directions and Translational Perspectives Non Clinical Focus

Rational Design of Next-Generation Analogues for Enhanced Target Selectivity

A primary avenue for future research is the rational, structure-based design of next-generation analogues of 2-(3-fluorophenyl)ethane-1-sulfonamide to achieve enhanced selectivity for specific biological targets. nih.govnih.gov Improving selectivity is a critical objective in drug development to minimize off-target effects. nih.gov

Key strategies would involve systematic structural modifications to the parent compound. These modifications can be categorized as follows:

Substitution on the Phenyl Ring: The fluorine atom at the 3-position of the phenyl ring can be repositioned or replaced with other substituents (e.g., chloro, bromo, methyl, methoxy (B1213986) groups) to probe interactions within a target's binding pocket. This can influence the compound's electronic properties and steric profile, potentially leading to more specific binding.

Modification of the Ethane (B1197151) Linker: The two-carbon chain connecting the phenyl ring and the sulfonamide group could be altered. Introducing rigidity, for instance through cyclization, or varying its length could optimize the orientation of the pharmacophoric groups and improve binding affinity and selectivity.

Derivatization of the Sulfonamide Moiety: The primary sulfonamide group (-SO2NH2) is a versatile handle for derivatization. Acylation, alkylation, or incorporation into heterocyclic systems can introduce new interaction points, such as additional hydrogen bond donors or acceptors, which can be tailored to the specific residues of a target protein. mdpi.com

This rational design process would be guided by an iterative cycle of design, synthesis, and biological evaluation to establish clear structure-activity relationships (SAR).

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of analogues of this compound. These computational tools can analyze vast datasets to identify patterns that may not be apparent through traditional research methods.

Future research in this area would focus on:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models for a library of synthesized analogues. These models can predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts on candidates with the highest probability of success.

De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold. These algorithms can explore a vast chemical space to propose innovative structures with desired properties, such as high potency and selectivity.

ADMET Prediction: Utilizing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues early in the discovery pipeline. nih.gov This can help to identify and filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources. nih.gov

Exploration of Multi-Target Directed Ligands based on the Sulfonamide Scaffold

Given the multifactorial nature of many complex diseases, the development of multi-target directed ligands (MTDLs) is a promising therapeutic strategy. nih.govnih.gov The sulfonamide scaffold is an excellent candidate for the design of MTDLs due to its versatile structure and broad range of biological activities. sci-hub.senih.govresearchgate.net

Future research could explore the potential of this compound as a foundation for MTDLs by:

Molecular Hybridization: Covalently linking the this compound scaffold with other known pharmacophores that act on different, but complementary, biological targets. For instance, combining it with a moiety known to have antioxidant or anti-inflammatory properties could yield a synergistic effect for diseases with complex pathologies like Alzheimer's disease. nih.govresearchgate.net

Fragment-Based Design: Using fragments of this compound in conjunction with fragments that bind to a secondary target to construct novel MTDLs. This approach allows for the systematic exploration of how different structural components contribute to dual-target activity.

The design of such MTDLs would require a deep understanding of the pharmacology of the targeted diseases to ensure that the combined activities result in a beneficial therapeutic outcome.

Development of Advanced Synthetic Strategies for Scalable Production and Derivatization

To support the exploration of next-generation analogues and potential future development, robust and scalable synthetic methods are essential. While classical methods for sulfonamide synthesis are well-established, modern synthetic chemistry offers several advanced strategies that could be applied to this compound. nih.govsci-hub.se

Future directions in this area include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of sulfonamide derivatives, facilitating the rapid generation of compound libraries for screening. scirp.orgresearchgate.net

One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification can improve efficiency and reduce waste, making the process more cost-effective and environmentally friendly. nih.gov

Late-Stage Functionalization: Developing methods to introduce chemical modifications at a late stage in the synthetic route allows for the rapid diversification of complex molecules. chemrxiv.org This would be particularly valuable for creating a diverse library of analogues based on the this compound core. chemrxiv.org

Flow Chemistry: For scalable production, transitioning from batch synthesis to continuous flow chemistry can offer better control over reaction parameters, improved safety, and higher throughput. sci-hub.se

Application of Crystallography and Computational Modeling in Drug Discovery Pipeline (Pre-clinical)

The integration of crystallography and computational modeling is fundamental to a modern, structure-based drug discovery pipeline. acs.orgmdpi.com For the preclinical development of this compound analogues, these techniques are indispensable.

Future research efforts should include:

X-ray Crystallography: Obtaining co-crystal structures of lead analogues bound to their target proteins. nih.govacs.org This provides high-resolution, empirical data on the binding mode, including key interactions between the ligand and the protein. chemrxiv.orgresearchgate.netresearchgate.net Such information is invaluable for guiding further rational design and optimization. nih.govresearchgate.netresearchgate.net

Molecular Docking: Using computational docking to predict the binding poses of virtual or newly synthesized analogues within the active site of a target protein. nih.govnih.govresearchgate.net This allows for the rapid in silico screening of large compound libraries and helps to prioritize candidates for synthesis. nih.govnih.govresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the ligand-protein complex over time. This can provide insights into the stability of the binding interactions and the conformational changes that may occur upon ligand binding.

Q & A

Q. What are the recommended methods for synthesizing 2-(3-fluorophenyl)ethane-1-sulfonamide in academic laboratory settings?

The synthesis typically involves a two-step process:

Sulfonamide Formation : React 2-(3-fluorophenyl)ethylamine with a sulfonyl chloride (e.g., methanesulfonyl chloride) in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere. Triethylamine is often used as a base to scavenge HCl byproducts .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural integrity (e.g., fluorophenyl proton signals at δ 6.8–7.2 ppm; sulfonamide protons at δ 3.1–3.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 232.06) and detects impurities.
  • FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

  • Solubility : Use the shake-flask method in buffers (pH 2–10) and organic solvents (e.g., DMSO, ethanol). Measure saturation concentration via UV-Vis spectroscopy (λmax ~260 nm) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition by HPLC and identify degradation products (e.g., hydrolyzed sulfonamide) .

Advanced Research Questions

Q. What strategies can be employed to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Analog Synthesis : Modify substituents on the fluorophenyl ring (e.g., electron-withdrawing groups) or vary the sulfonamide chain length .
  • Biological Screening : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or receptor-binding studies (e.g., GPCRs) using fluorescence polarization or SPR .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and identify critical residues .

Q. How should contradictory biological activity data between this compound and its structural analogs be resolved?

  • Experimental Replication : Verify purity (>99% via HPLC) and solubility profiles to rule out formulation artifacts .
  • Orthogonal Assays : Cross-validate results using complementary methods (e.g., in vitro enzyme kinetics vs. cellular assays) .
  • Isomer Analysis : Compare activity with positional isomers (e.g., 4-fluorophenyl derivatives) to assess electronic/steric effects .

Q. What advanced computational methods are suitable for predicting the binding modes of this compound with target enzymes?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions over 100 ns trajectories, focusing on sulfonamide-arginine salt bridges .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies and identify key residues for mutagenesis studies .
  • Quantum Mechanics (QM) : DFT (B3LYP/6-31G*) optimizes ligand geometry and charge distribution for docking accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.